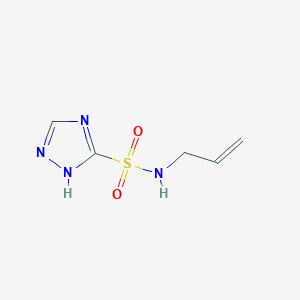
6,8-dibromo-4,4-dimethyl-2-(trichloromethyl)-1,4-dihydro-2H-3,1-benzoxazine
説明
6,8-dibromo-4,4-dimethyl-2-(trichloromethyl)-1,4-dihydro-2H-3,1-benzoxazine, also known as DBDMH, is a chemical compound that has been widely used in various scientific research applications. DBDMH is a highly reactive compound that can be synthesized through various methods.
作用機序
6,8-dibromo-4,4-dimethyl-2-(trichloromethyl)-1,4-dihydro-2H-3,1-benzoxazine acts as a strong oxidizing agent and releases hypobromous acid upon hydrolysis. Hypobromous acid is a highly reactive species that can react with various organic and inorganic compounds, leading to their oxidation and destruction. 6,8-dibromo-4,4-dimethyl-2-(trichloromethyl)-1,4-dihydro-2H-3,1-benzoxazine can also react with amino acids and proteins, leading to their denaturation and inactivation.
Biochemical and Physiological Effects:
6,8-dibromo-4,4-dimethyl-2-(trichloromethyl)-1,4-dihydro-2H-3,1-benzoxazine has been shown to have various biochemical and physiological effects. It has been reported to induce oxidative stress and DNA damage in various cell types. 6,8-dibromo-4,4-dimethyl-2-(trichloromethyl)-1,4-dihydro-2H-3,1-benzoxazine has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase and catalase. In addition, 6,8-dibromo-4,4-dimethyl-2-(trichloromethyl)-1,4-dihydro-2H-3,1-benzoxazine has been reported to induce apoptosis in cancer cells.
実験室実験の利点と制限
6,8-dibromo-4,4-dimethyl-2-(trichloromethyl)-1,4-dihydro-2H-3,1-benzoxazine has several advantages for lab experiments. It is highly reactive and can be used as a potent oxidizing agent. It is also relatively stable and can be stored for long periods without significant degradation. However, 6,8-dibromo-4,4-dimethyl-2-(trichloromethyl)-1,4-dihydro-2H-3,1-benzoxazine has some limitations, including its toxicity and potential for environmental contamination. It should be handled with care and disposed of properly to minimize its impact on the environment.
将来の方向性
There are several future directions for the use of 6,8-dibromo-4,4-dimethyl-2-(trichloromethyl)-1,4-dihydro-2H-3,1-benzoxazine in scientific research. One potential application is in the development of new disinfectants and biocides for water treatment and industrial processes. 6,8-dibromo-4,4-dimethyl-2-(trichloromethyl)-1,4-dihydro-2H-3,1-benzoxazine can also be used as a starting material for the synthesis of new compounds with potential biological activity. In addition, further research is needed to better understand the biochemical and physiological effects of 6,8-dibromo-4,4-dimethyl-2-(trichloromethyl)-1,4-dihydro-2H-3,1-benzoxazine and its potential use in cancer therapy.
Conclusion:
In conclusion, 6,8-dibromo-4,4-dimethyl-2-(trichloromethyl)-1,4-dihydro-2H-3,1-benzoxazine is a highly reactive compound that has been widely used in various scientific research applications. It can be synthesized through various methods and has several advantages and limitations for lab experiments. 6,8-dibromo-4,4-dimethyl-2-(trichloromethyl)-1,4-dihydro-2H-3,1-benzoxazine acts as a strong oxidizing agent and has various biochemical and physiological effects. Further research is needed to explore its potential applications in various fields, including water treatment, industrial processes, and cancer therapy.
科学的研究の応用
6,8-dibromo-4,4-dimethyl-2-(trichloromethyl)-1,4-dihydro-2H-3,1-benzoxazine has been widely used in various scientific research applications due to its highly reactive nature. It is commonly used as a disinfectant and biocide in water treatment, swimming pools, and industrial processes. 6,8-dibromo-4,4-dimethyl-2-(trichloromethyl)-1,4-dihydro-2H-3,1-benzoxazine has also been used as a flame retardant in plastics, textiles, and other materials.
特性
IUPAC Name |
6,8-dibromo-4,4-dimethyl-2-(trichloromethyl)-1,2-dihydro-3,1-benzoxazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Br2Cl3NO/c1-10(2)6-3-5(12)4-7(13)8(6)17-9(18-10)11(14,15)16/h3-4,9,17H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICIIGTCYGXQHQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C(=CC(=C2)Br)Br)NC(O1)C(Cl)(Cl)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Br2Cl3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![sec-butyl 14-amino-15-cyano-11-methyl-8-oxo-12,13-dioxatetracyclo[7.3.3.0~1,9~.0~2,7~]pentadeca-2,4,6,10,14-pentaene-10-carboxylate](/img/structure/B4291216.png)
![methyl 4-{[[(1-{4-[chloro(difluoro)methoxy]phenyl}-2,5-dioxopyrrolidin-3-yl)thio](methylimino)methyl]amino}benzoate](/img/structure/B4291224.png)
![1-{4-[chloro(difluoro)methoxy]phenyl}-2,5-dioxopyrrolidin-3-yl N'-ethyl-N-(4-iodophenyl)imidothiocarbamate](/img/structure/B4291227.png)
![N-{2-[(2-{[2-(4-chlorophenoxy)ethyl]amino}-2-oxoethyl)thio]-1,3-benzothiazol-6-yl}-2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B4291233.png)


![3,3'-hexane-1,6-diylbis(4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one)](/img/structure/B4291257.png)

![N-1,3-benzothiazol-2-yl-2-[(5-isopropyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B4291266.png)


![2,4,6-trichloro-N-[(2,2-dimethylhydrazino)carbonyl]nicotinamide](/img/structure/B4291312.png)
![bis[2-(tert-butylthio)ethyl] (methylenedi-4,1-phenylene)biscarbamate](/img/structure/B4291315.png)
![ethyl 1-[4-nitro-2-({[4-(trifluoromethoxy)phenyl]amino}carbonyl)phenyl]piperidine-4-carboxylate](/img/structure/B4291317.png)